N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
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Overview
Description
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,6-dimethylaniline with 2-chloropyrazine under basic conditions to form the intermediate. This intermediate is then subjected to cyclization with phenylhydrazine in the presence of a suitable catalyst to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting the enzyme’s activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(1-piperazinyl)imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine
- [1,2,5]Oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine, N-(2,3-dimethylphenyl)-
Uniqueness
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
849199-67-3 |
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Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H18N4/c1-14-7-6-8-15(2)19(14)23-20-18-11-21-13-24(18)17(12-22-20)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,22,23) |
InChI Key |
KKYYLKPGILUPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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